

Spectroscopic Data for 5-Ethyl-2-methylaniline: A Technical Guide

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Compound of Interest

Compound Name: 5-Ethyl-2-methylaniline

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An In-depth Analysis of Predicted ^1H and ^{13}C NMR Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for **5-Ethyl-2-methylaniline**. Due to the limited availability of public experimental spectra for this specific compound, this document leverages high-quality computational predictions to offer valuable insights into its structural characterization. This guide is intended to support researchers and professionals in drug development and organic synthesis by providing a detailed reference for the anticipated NMR spectral features of **5-Ethyl-2-methylaniline**.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for **5-Ethyl-2-methylaniline**. These predictions were generated using established computational models and provide a reliable estimation of the chemical shifts and coupling patterns.

Table 1: Predicted ^1H NMR Data for **5-Ethyl-2-methylaniline**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
-CH ₃ (Ethyl)	1.22	Triplet	7.6
-CH ₃ (Methyl on ring)	2.15	Singlet	-
-CH ₂ - (Ethyl)	2.58	Quartet	7.6
-NH ₂	3.58	Broad Singlet	-
Ar-H (Position 6)	6.58	Doublet	7.5
Ar-H (Position 4)	6.75	Doublet of Doublets	7.5, 1.8
Ar-H (Position 3)	6.95	Doublet	1.8

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Table 2: Predicted ¹³C NMR Data for **5-Ethyl-2-methylaniline**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
-CH ₃ (Ethyl)	16.0
-CH ₃ (Methyl on ring)	17.2
-CH ₂ - (Ethyl)	29.1
C3	118.5
C6	122.1
C4	127.3
C2	129.8
C5	142.5
C1	143.1

Disclaimer: The data presented in this table is based on computational predictions and may differ from experimental values.

Experimental Protocols

While specific experimental data for **5-Ethyl-2-methylaniline** is not readily available, a general protocol for acquiring high-quality ^1H and ^{13}C NMR spectra for similar aniline derivatives is provided below.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified **5-Ethyl-2-methylaniline** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. ^1H NMR Spectroscopy - Data Acquisition Parameters:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16 to 64, depending on the sample concentration.
- Acquisition Time: Approximately 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Spectral Width: Typically -2 to 12 ppm.

3. ^{13}C NMR Spectroscopy - Data Acquisition Parameters:

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more, due to the low natural abundance of the ^{13}C isotope.
- Acquisition Time: Approximately 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Spectral Width: Typically 0 to 200 ppm.

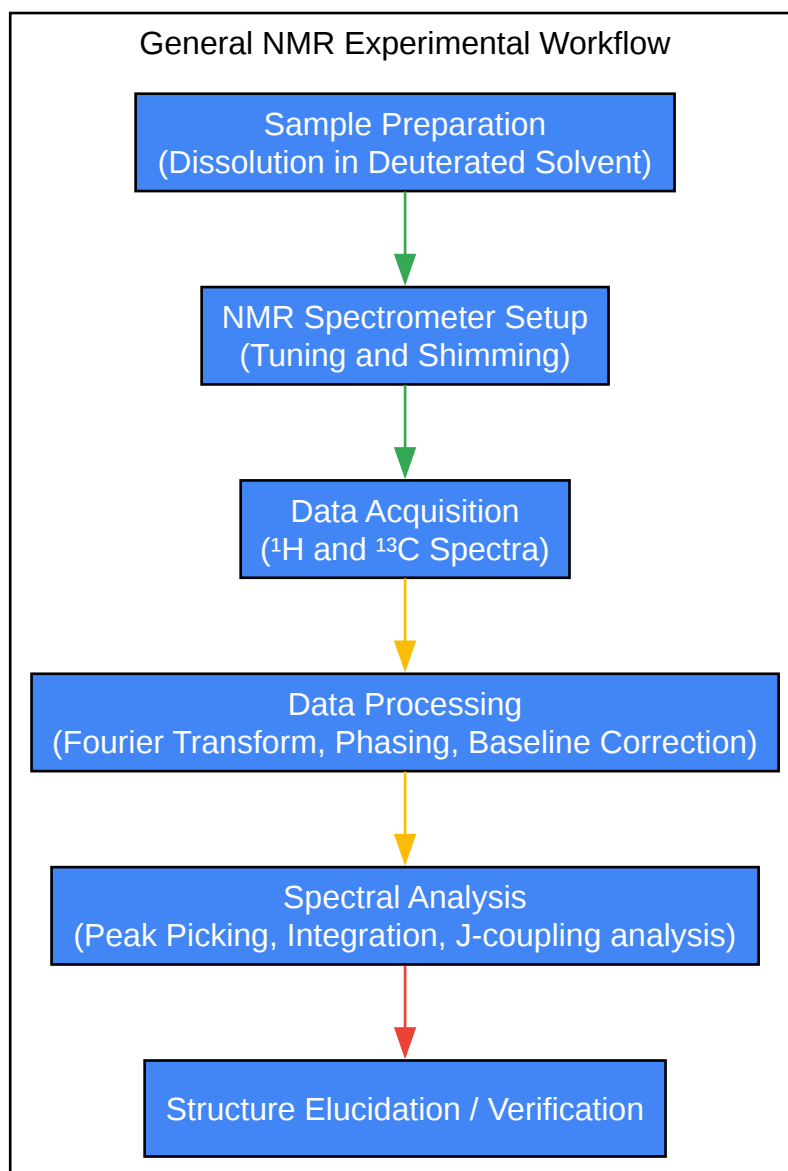
4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Perform phase correction and baseline correction to ensure accurate peak integration and chemical shift determination.
- Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to deduce the connectivity of the protons.
- Assign the signals in both the ^1H and ^{13}C NMR spectra to the corresponding atoms in the **5-Ethyl-2-methylaniline** molecule.

Visualizations

To aid in the understanding of the molecular structure and the general process of NMR analysis, the following diagrams are provided.

Figure 1: Chemical structure of **5-Ethyl-2-methylaniline**.



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Figure 2: A generalized workflow for NMR data acquisition and analysis.

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